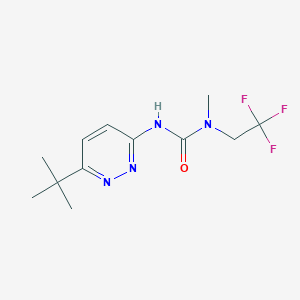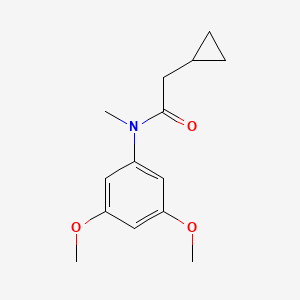![molecular formula C19H22N4O2 B6624363 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile](/img/structure/B6624363.png)
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
To synthesize 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile, researchers typically start with a multi-step synthetic route that involves the creation of the pyrrolidine ring, the attachment of the hydroxymethyl group, and the integration of the benzonitrile moiety. These steps often require the use of protecting groups, selective deprotection, and regioselective functionalization.
Common reagents and solvents used in these reactions include:
Nucleophiles: : such as amines and alcohols for ring closure
Catalysts: : including palladium and copper for coupling reactions
Solvents: : like tetrahydrofuran (THF), dichloromethane (DCM), and methanol.
Industrial Production Methods:
For industrial-scale production, the synthesis might be streamlined to improve yield and reduce the number of steps. Techniques such as continuous flow synthesis and microwave-assisted reactions might be employed to enhance reaction efficiency and scalability.
化学反応の分析
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidative derivatives.
Reduction: : Reduction reactions with hydrogen gas in the presence of catalysts like palladium on carbon can reduce the nitrile group to amine functionalities.
Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions. Halogenation and alkylation reactions are typical, using halogenating agents or alkyl halides.
科学的研究の応用
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile is used extensively in research settings:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Utilized in the study of enzyme interactions and as a ligand in binding studies.
Medicine: : Potential pharmaceutical applications due to its unique structural features that may interact with biological targets.
Industry: : In materials science for the development of new polymers and materials with specific properties.
作用機序
The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors. The hydroxymethyl and benzonitrile groups play critical roles in binding interactions, while the pyrrolidine ring provides a stable framework that supports these interactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on its specific interactions with target molecules.
類似化合物との比較
Compared to similar compounds, 4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile stands out due to its balanced reactivity and stability, making it suitable for diverse applications. Similar compounds include:
4-[3-(hydroxymethyl)pyrrolidin-1-yl]-benzonitrile: : Differentiates by the absence of the pyrazole moiety.
1-(1-methylpyrazol-4-yl)pyrrolidin-4-yl]benzonitrile: : Missing the hydroxymethyl group.
4-[3-oxopropyl]-benzonitrile: : Lacks the pyrrolidine and pyrazole functionalities.
This structural uniqueness allows this compound to interact differently with molecular targets, enhancing its utility in research and industrial applications.
特性
IUPAC Name |
4-[3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-10-16(9-21-22)18-12-23(11-17(18)13-24)19(25)7-6-14-2-4-15(8-20)5-3-14/h2-5,9-10,17-18,24H,6-7,11-13H2,1H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRGUGEDPEPMV-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(6-methylpyridazin-4-yl)methanone](/img/structure/B6624291.png)

![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
![3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6624316.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B6624320.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6624328.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[2-(methoxymethyl)phenyl]methanone](/img/structure/B6624336.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone](/img/structure/B6624342.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[1-(2-methylpropyl)pyrazol-4-yl]methanone](/img/structure/B6624346.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6624348.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B6624353.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B6624354.png)

![1,3-benzodioxol-4-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6624369.png)
